[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride
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Overview
Description
[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C13H11F3N2O. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a trifluoromethyl group, making it a valuable tool in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine typically involves the reaction of 2-(trifluoromethyl)phenol with 4-chloromethylpyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The compound is then converted to its dihydrochloride salt form for stability and ease of handling .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product
Major Products:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Utilized in the development of biochemical assays.
- Acts as a probe in the study of biological pathways and interactions .
Medicine:
- Investigated for potential therapeutic applications.
- Used in drug discovery and development processes .
Industry:
- Applied in the production of specialty chemicals.
- Used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of [2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research .
Comparison with Similar Compounds
- [2-(Trifluoromethyl)phenoxy]pyridine
- [2-(Trifluoromethyl)phenoxy]benzene
- [2-(Trifluoromethyl)phenoxy]aniline
Comparison:
- Uniqueness: The presence of the pyridin-4-yl group in [2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine distinguishes it from other similar compounds. This structural feature enhances its reactivity and interaction with biological targets.
- Applications: While similar compounds may be used in various research applications, [2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine is particularly valued for its versatility and effectiveness in both chemical and biological studies .
Properties
IUPAC Name |
[2-[2-(trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O.2ClH/c14-13(15,16)10-3-1-2-4-11(10)19-12-7-9(8-17)5-6-18-12;;/h1-7H,8,17H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIBVUQTMAHPGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=NC=CC(=C2)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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